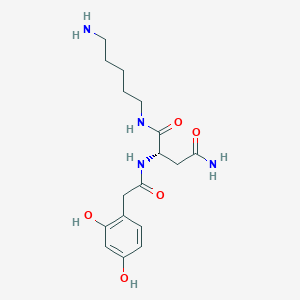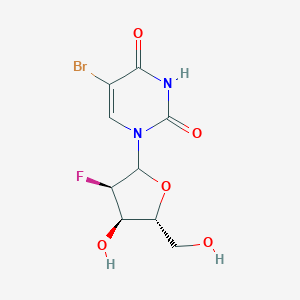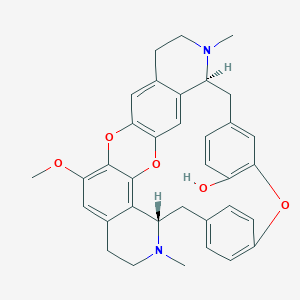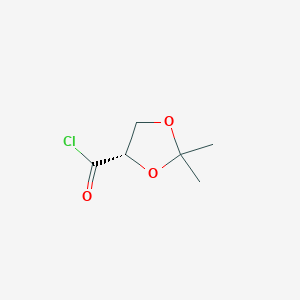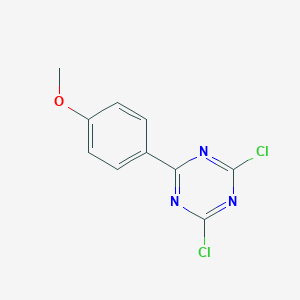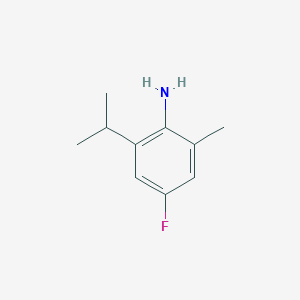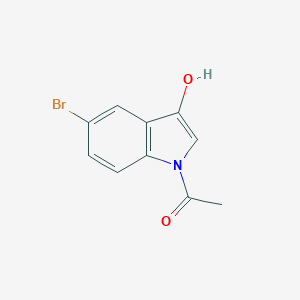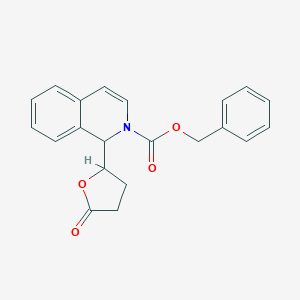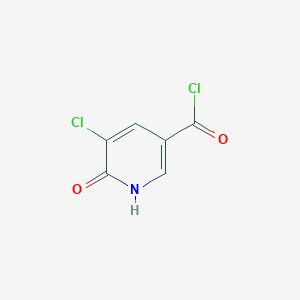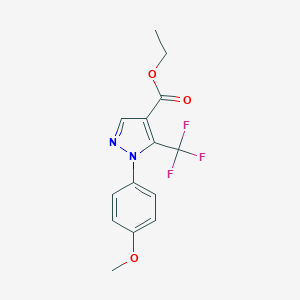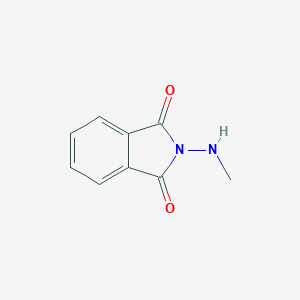![molecular formula C11H12N4 B052674 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 98175-84-9](/img/structure/B52674.png)
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related compound to 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, can be achieved through various methods. One effective strategy is through the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, which provides a metal-free synthesis route, characterized by short reaction times and high yields (Zheng et al., 2014). Additionally, dipolar cycloaddition reactions have been developed for the synthesis of compounds with the [1,2,3]triazolo[4,5-c]pyridine skeleton, demonstrating the versatility of this approach in creating compounds containing a challenging chiral center (Chrovian et al., 2018).
Molecular Structure Analysis
The structure of 1,2,4-triazolo[1,5-a]pyridine derivatives often exhibits a near-planar configuration for the triazolo[1,5-a]pyridine ring system, with significant dihedral angles observed when additional phenyl rings are introduced. This structural feature contributes to the electronic and spatial characteristics of these compounds, influencing their reactivity and interaction with biological targets (Li et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazolo[1,5-a]pyridines undergo various chemical reactions, indicating a rich chemistry that allows for functional diversity. Notably, the reactivity of these compounds can be finely tuned through modifications at different positions of the triazolo[1,5-a]pyridine core, enabling the synthesis of a wide range of derivatives with potential pharmacological activities (Khaligh et al., 2020).
Physical Properties Analysis
The physical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives, such as solubility and melting points, can be significantly affected by the nature of substituents on the triazolo[1,5-a]pyridine core. These properties are critical for the compound's suitability in various applications, including drug development and material science (Mishchuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1,2,4-triazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The presence of the triazolo[1,5-a]pyridine moiety imparts unique chemical behaviors to these compounds, enabling their use in diverse chemical reactions and as intermediates in the synthesis of biologically active molecules (Desenko et al., 1993).
Applications De Recherche Scientifique
Synthesis of Tricyclic, N‐aryl, 1,2,3‐triazole‐fused Pyridones : This compound has been used in the synthesis of tricyclic compounds with potential biological activity, such as 3-phenylmethyl- and 3-(4-methoxyphenylmethyl)-4-aryl-8-oxo-4,5,6,7-tetrahydrocyclopenta[6]-1,2,3-triazolo[4,5-e]pyridines (Chan et al., 1990).
Ring Transformation in the Synthesis of Nitrophenyl Derivatives : This chemical plays a role in the ring transformation processes to produce derivatives like 1-(4-aminophenyl)-7-methyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-d]pyridazin-4-ones (Yutilov et al., 2004).
P2X7 Antagonist Clinical Candidate : A dipolar cycloaddition reaction using this compound led to the discovery of a P2X7 antagonist, which is a clinical candidate for treating mood disorders (Chrovian et al., 2018).
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : It's used in the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing this molecular structure (Zheng et al., 2014).
Formation of [1,2,3]Triazoloazines : It has been involved in the formation of [1,2,3]triazoloazines from 5-azinyltetrazoles, providing insights into valence tautomers (Wentrup, 1978).
Propriétés
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQXVGPQRXGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

